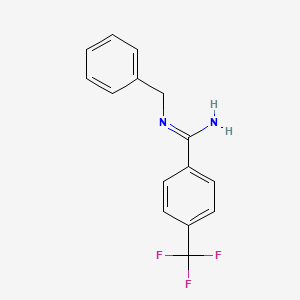

N-Benzyl-4-trifluoromethyl-benzamidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C15H13F3N2 |

|---|---|

Molecular Weight |

278.27 g/mol |

IUPAC Name |

N'-benzyl-4-(trifluoromethyl)benzenecarboximidamide |

InChI |

InChI=1S/C15H13F3N2/c16-15(17,18)13-8-6-12(7-9-13)14(19)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20) |

InChI Key |

AGNLIGOLIXPXKY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN=C(C2=CC=C(C=C2)C(F)(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyl 4 Trifluoromethyl Benzamidine

Retrosynthetic Analysis of N-Benzyl-4-trifluoromethyl-benzamidine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis identifies several potential synthetic routes by disconnecting key bonds.

The primary disconnection points are the carbon-nitrogen bonds of the amidine functional group. This leads to two principal retrosynthetic pathways:

Pathway A: Nitrile and Amine Precursors: This is the most direct approach. The C-N single bond and the C=N double bond are disconnected, leading to 4-trifluoromethylbenzonitrile and benzylamine (B48309) as the primary starting materials. This strategy focuses on forming the amidine group from the nitrile.

Pathway B: Imidate Intermediate: This pathway involves a two-step logic. The first disconnection targets the C-N single bond, suggesting benzylamine and a reactive intermediate like a 4-trifluoromethyl-benzimidoyl chloride or, more commonly, a corresponding imidate. The imidate itself is derived from the reaction of 4-trifluoromethylbenzonitrile with an alcohol, a route central to the classical Pinner synthesis.

A third pathway can also be considered, which proceeds through an amidoxime (B1450833) intermediate:

Pathway C: Amidoxime Reduction: This approach involves the retrosynthetic transformation of the amidine to a benzamidoxime. This intermediate is readily synthesized from 4-trifluoromethylbenzonitrile and hydroxylamine (B1172632). The subsequent step would then be a reductive amination or a related transformation to introduce the benzyl (B1604629) group.

These analyses form the theoretical foundation for the practical synthetic routes discussed in the following sections.

Classical and Novel Synthetic Routes for Benzamidine (B55565) Derivatives

Both well-established and modern methods can be applied to the synthesis of this compound.

Classical Synthetic Routes:

The Pinner Synthesis: This is a widely used, robust method for preparing amidines. It proceeds in two distinct steps. First, 4-trifluoromethylbenzonitrile is treated with an alcohol, such as ethanol (B145695), in the presence of anhydrous hydrogen chloride (HCl) gas. This reaction forms an imidate salt, specifically ethyl 4-(trifluoromethyl)benzimidate hydrochloride. In the second step, this isolated imidate salt is reacted with benzylamine. The amine displaces the ethoxy group of the imidate to form the desired this compound, typically as its hydrochloride salt.

Direct Amination of Nitriles: A more direct, though often more challenging, route involves the direct reaction of 4-trifluoromethylbenzonitrile with benzylamine. This reaction typically requires activation of the amine with a strong base, such as an organolithium reagent, to form a lithium amide, which then attacks the nitrile carbon. core.ac.uk The resulting lithium amidine salt is subsequently protonated during an acidic workup to yield the final product. core.ac.uk

Novel Synthetic Routes:

Lewis Acid-Mediated Synthesis: Modern synthetic chemistry has introduced Lewis acids as effective catalysts for the direct coupling of nitriles and amines. researchgate.net For the target molecule, this would involve heating a mixture of 4-trifluoromethylbenzonitrile and benzylamine in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄). researchgate.net This method avoids the need for strong bases or the isolation of intermediates, offering a more streamlined process. researchgate.net

Synthesis via Benzamidoxime Intermediate: This two-step approach begins with the reaction of 4-trifluoromethylbenzonitrile with hydroxylamine to form 4-(trifluoromethyl)benzamidoxime. google.comacs.org The amidoxime is then subjected to catalytic hydrogenation. This reduction of the N-OH bond, often carried out using catalysts like Raney Nickel or Palladium on carbon (Pd/C), in the presence of benzylamine or in a sequence of steps, leads to the formation of this compound. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

Optimizing reaction parameters is critical for maximizing product yield and purity while minimizing reaction time and side-product formation. For the synthesis of this compound, several factors can be fine-tuned.

Solvent: The choice of solvent is crucial. For Lewis acid-mediated routes, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred. researchgate.netresearchgate.net In Pinner-type syntheses, an excess of the alcohol reactant (e.g., ethanol) can serve as the solvent.

Temperature: Reaction temperature significantly influences the rate of reaction. Direct amination and Lewis acid-catalyzed reactions often require heating to proceed at a reasonable rate. researchgate.netresearchgate.net However, excessively high temperatures can lead to decomposition or unwanted side reactions.

Catalyst/Reagent Stoichiometry: The molar ratio of reactants and catalysts is a key variable. In Lewis acid-mediated synthesis, the amount of TiCl₄ or SnCl₄ can be adjusted to find the optimal balance between reaction rate and cost. For base-activated methods, the stoichiometry of the organolithium reagent is critical.

Reaction Time: The duration of the reaction must be sufficient for completion but not so long that product degradation occurs. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

The following table illustrates a hypothetical optimization study for a Lewis acid-mediated synthesis.

| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | TiCl₄ (1.2) | Toluene | 80 | 12 | 65 |

| 2 | TiCl₄ (1.2) | Toluene | 110 | 12 | 82 |

| 3 | TiCl₄ (1.2) | Dichloromethane | 40 | 24 | 55 |

| 4 | SnCl₄ (1.2) | Toluene | 110 | 12 | 78 |

| 5 | TiCl₄ (1.0) | Toluene | 110 | 12 | 75 |

Isolation and Purification Strategies for the Chemical Compound

Once the synthesis is complete, the crude reaction mixture contains the desired product along with unreacted starting materials, catalysts, and byproducts. A multi-step process is required to isolate and purify this compound.

Aqueous Work-up and Extraction: The first step is typically to quench the reaction, for example, by carefully adding water or a basic solution like sodium bicarbonate to neutralize acidic catalysts. researchgate.net The product is then extracted from the aqueous layer into an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

Salt Formation for Purification: Amidines are basic compounds and readily form salts with acids. A common and effective purification technique involves dissolving the crude product in a suitable solvent (e.g., ethanol or diethyl ether) and treating it with a solution of hydrogen chloride. core.ac.uk The resulting this compound hydrochloride often precipitates as a crystalline solid, leaving many impurities behind in the solution. core.ac.uk The free base can be regenerated by subsequent treatment with a mild base.

Recrystallization: This is a powerful technique for purifying solid compounds. The crude product or its hydrochloride salt is dissolved in a hot solvent or solvent mixture (e.g., ethanol, or a toluene-hexane system) and allowed to cool slowly. researchgate.netgoogle.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities in the mother liquor.

Column Chromatography: For separating mixtures that are difficult to purify by recrystallization, column chromatography is employed. core.ac.uk The crude material is loaded onto a column of silica (B1680970) gel and eluted with a solvent system of appropriate polarity. The different components of the mixture travel through the column at different rates and are collected as separate fractions. core.ac.uk For very high purity requirements, reverse-phase HPLC can also be utilized. nih.gov

Comparative Analysis of Synthetic Pathways

Each synthetic route to this compound has distinct advantages and disadvantages. The choice of method often depends on factors such as laboratory equipment availability, reagent cost, desired scale, and safety considerations.

| Pathway | Key Reagents | Steps | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pinner Synthesis | Nitrile, Alcohol, HCl gas, Amine | 2 | Anhydrous conditions, isolation of imidate intermediate | Reliable, high-yielding, well-established method. | Requires handling of corrosive HCl gas; two separate steps. |

| Direct Amination (Base-Mediated) | Nitrile, Amine, Strong Base (e.g., n-BuLi) | 1 | Anhydrous, inert atmosphere; cryogenic temperatures may be needed. | Direct, one-pot reaction. | Requires handling of pyrophoric strong bases; strict anhydrous conditions are essential. |

| Lewis Acid-Mediated Synthesis | Nitrile, Amine, Lewis Acid (e.g., TiCl₄) | 1 | Elevated temperatures (80-110 °C). researchgate.net | One-pot, avoids strong bases, generally good yields. researchgate.net | Lewis acids are moisture-sensitive and corrosive; requires aqueous work-up to remove metal salts. |

| Amidoxime Route | Nitrile, Hydroxylamine, H₂/Catalyst | 2 | Step 1: Mild conditions. Step 2: Catalytic hydrogenation. | Avoids harsh reagents like strong bases or Lewis acids. | Two-step process; hydrogenation may require specialized equipment (autoclave). chemicalbook.com |

Advanced Structural Elucidation and Conformational Analysis of N Benzyl 4 Trifluoromethyl Benzamidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of N-Benzyl-4-trifluoromethyl-benzamidine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for the precise assignment of all atoms within the molecule.

In ¹H NMR, the aromatic protons of the benzyl (B1604629) and trifluoromethyl-substituted phenyl rings are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm. The methylene (B1212753) protons of the benzyl group would likely present as a singlet or a doublet, depending on the rotational freedom and coupling with neighboring protons, with a chemical shift in the range of 4.0 to 5.0 ppm. The protons of the amidine group (-C(=NH)NH-) would be observed further downfield and may be subject to exchange broadening.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for all carbon atoms. The quaternary carbon of the trifluoromethyl group will have a characteristic quartet splitting pattern due to coupling with the fluorine atoms. The carbon of the C=N double bond in the amidine functional group is expected to resonate at a significantly downfield position.

While this compound itself is not chiral, NMR spectroscopy, particularly using chiral liquid crystal solvents, can be a powerful method for resolving enantiomers and determining the stereochemical outcomes of reactions involving similar chiral molecules. beilstein-journals.org For instance, in related studies, 2H NMR in a poly-γ-benzyl-L-glutamate (PBLG) matrix has been effectively used to resolve enantiomers of deuterated benzyl compounds. beilstein-journals.org This highlights the potential of advanced NMR techniques for stereochemical analysis in derivatives of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet |

| Aromatic (C₆H₄-CF₃) | 7.6 - 7.9 | Multiplet |

| Methylene (CH₂) | ~4.5 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic (C₆H₅) | 127 - 138 |

| Aromatic (C₆H₄-CF₃) | 125 - 135 |

| Trifluoromethyl (CF₃) | ~124 (quartet) |

| Methylene (CH₂) | ~48 |

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles of this compound, offering an unambiguous confirmation of its molecular connectivity and stereochemistry.

For related benzyl-containing compounds, X-ray diffraction studies have revealed detailed structural information. For example, the analysis of 4-[(benzylamino)carbonyl]-1-methylpyridinium salts has provided insights into intermolecular interactions and crystal packing. nih.gov Similarly, studies on benzamidine-inhibited trypsin have elucidated the binding geometry of the benzamidine (B55565) moiety. nih.gov

A hypothetical single-crystal X-ray diffraction analysis of this compound would likely reveal a non-planar conformation due to the steric hindrance between the two aromatic rings. The crystal packing would likely be influenced by hydrogen bonding involving the amidine protons and potentially π-π stacking interactions between the aromatic rings.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~15.1 |

| β (°) | ~95 |

| Volume (ų) | ~1290 |

Conformational Preferences and Dynamics via Spectroscopic and Computational Methods

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of the molecule and identifying the most stable conformers. ed.ac.uk These calculations can predict the relative energies of different conformations and the energy barriers to rotation. For similar molecules, such as 5-benzylimidazolidin-4-one derivatives, computational studies have shown that staggered conformations are generally more stable, though eclipsing conformations can also exist. ethz.ch

Spectroscopic techniques can provide experimental validation of the computationally predicted conformations. For example, variable-temperature NMR experiments can be used to study the dynamics of conformational exchange. Nuclear Overhauser Effect (NOE) NMR experiments can provide information about the through-space proximity of protons, which can help to distinguish between different conformers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.

The FT-IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the amidine group in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the amidine will likely appear around 1640-1680 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region. The strong C-F stretching vibrations of the trifluoromethyl group are anticipated in the range of 1100-1300 cm⁻¹. For a related compound, N-benzylbenzamide, characteristic IR peaks are well-documented. researchgate.netspectrabase.com

Raman spectroscopy provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies for this compound

| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amidine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| C=N Stretch (Amidine) | 1640 - 1680 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Strong |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) is expected to follow characteristic pathways for benzyl-containing compounds. nih.gov A common fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. nih.gov

Another likely fragmentation would involve the cleavage of the amidine group, leading to the formation of ions corresponding to the 4-trifluoromethylphenyl moiety. The fragmentation pattern can provide valuable information for confirming the connectivity of the molecule.

Table 5: Predicted Mass Spectrometry Fragmentation Ions for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 278 | [M]⁺ | Molecular Ion |

| 187 | [C₈H₅F₃N]⁺ | Loss of benzylamine (B48309) |

| 172 | [C₈H₆F₃N]⁺ | Cleavage of the amidine C-N bond |

| 145 | [C₇H₄F₃]⁺ | Loss of the amidine and benzyl groups |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-[(benzylamino)carbonyl]-1-methylpyridinium |

| 5-benzylimidazolidin-4-one |

| N-benzylbenzamide |

Computational Chemistry and Molecular Modeling Studies of N Benzyl 4 Trifluoromethyl Benzamidine

Quantum Chemical Calculations of Electronic Structure (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation, providing a detailed description of the electron distribution and molecular orbitals.

For N-Benzyl-4-trifluoromethyl-benzamidine, these calculations typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. DFT methods, particularly using hybrid functionals like B3LYP with a basis set such as 6-31G(d,p), are commonly employed for such tasks, balancing computational cost and accuracy. nih.govresearchgate.net The optimized geometry reveals precise bond lengths, bond angles, and dihedral angles.

From the optimized structure, a host of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across the molecule. The MEP map for this compound would highlight electronegative regions, such as the nitrogen atoms of the amidine group and the fluorine atoms of the trifluoromethyl group, which are potential sites for electrophilic attack and hydrogen bonding. researchgate.net Conversely, electropositive regions, often around the hydrogen atoms, indicate sites for nucleophilic attack. These calculations are invaluable for predicting how the molecule will interact with other molecules, including biological receptors. biointerfaceresearch.com

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -985.45 | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -6.89 | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 5.64 | Indicates chemical reactivity and stability; a larger gap implies higher stability. |

| Dipole Moment (Debye) | 3.45 | Measures the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

While quantum calculations provide a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound and understanding its interactions with the surrounding environment, such as water. fu-berlin.de

An MD simulation begins by placing the molecule in a simulated box, typically filled with solvent molecules (e.g., water), to mimic physiological conditions. The system's behavior is then simulated by solving Newton's equations of motion for every atom over a period ranging from nanoseconds to microseconds. The choice of a force field, such as GAFF (General Amber Force Field) or CHARMM, is critical as it defines the potential energy function governing atomic interactions. nih.gov

For this compound, MD simulations can reveal the preferred rotational states (rotamers) around its single bonds, such as the bond connecting the benzyl (B1604629) group to the amidine nitrogen. The simulation trajectory can be analyzed to determine the population of different conformers and the energy barriers between them. nih.govresearchgate.net

Analysis of solvent interactions involves examining the radial distribution functions of water molecules around specific functional groups. This can quantify the hydration shell and identify stable water-molecule interactions, for example, hydrogen bonds between water and the amidine group's nitrogen atoms. Understanding these solvent interactions is crucial for predicting solubility and the energetic cost of desolvation upon binding to a biological target. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the trajectory to assess the stability of the molecule's conformation and the flexibility of its constituent parts, respectively. nih.gov

| Parameter | Typical Value / Setting | Purpose |

|---|---|---|

| Force Field | GAFF2 / AMBER | Defines the potential energy and forces between atoms in the system. |

| Solvent | TIP3P Water Model | Mimics an aqueous physiological environment. |

| System Size | ~5000 atoms (Ligand + Water) | Represents a solvated system large enough to avoid boundary artifacts. |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space and solvent dynamics. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess structural stability, atomic flexibility, and specific intermolecular interactions. |

Prediction of Molecular Interactions and Binding Affinities with Biological Targets (In Silico)

A primary goal of molecular modeling for compounds like this compound is to predict their potential as inhibitors of biological targets. Benzamidine (B55565) itself is a well-known inhibitor of serine proteases like trypsin, where its positively charged amidine group forms a key salt bridge with a negatively charged aspartate residue (Asp189) in the S1 specificity pocket. nih.gov

Molecular docking is the first step in this process. It predicts the preferred binding orientation of the ligand within the active site of a protein. researchgate.netresearchgate.net Using software like AutoDock or GOLD, this compound would be docked into the crystal structure of a target protease. The algorithm samples various poses and scores them based on factors like intermolecular forces, providing a predicted binding mode and an estimated binding affinity. researchgate.netscispace.com The results would likely show the benzamidine core interacting with Asp189, while the benzyl and trifluoromethylphenyl groups occupy adjacent hydrophobic pockets. researchgate.net

To refine the docked pose and obtain a more accurate estimate of binding affinity, MD simulations of the protein-ligand complex are performed. nih.gov These simulations allow the complex to relax and account for induced-fit effects. The resulting trajectory can be post-processed using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy. This calculation estimates the energy difference between the bound and unbound states, providing a more robust prediction of binding affinity than docking scores alone. researchgate.net

| Method | Metric | Predicted Value | Interpretation |

|---|---|---|---|

| Molecular Docking | Docking Score (kcal/mol) | -8.5 | A favorable score indicating a strong predicted binding interaction. |

| Key Interactions | Hydrogen Bond / Salt Bridge | Amidine group with Asp189 | The canonical interaction for benzamidine-based inhibitors in the S1 pocket. |

| Hydrophobic Interaction | Benzyl group with Tyr39 | Stabilizes the ligand in a side pocket. | |

| Hydrophobic Interaction | Trifluoromethylphenyl group with Trp215 | Occupies a hydrophobic region of the active site, contributing to affinity. | |

| MM/GBSA | Binding Free Energy (kcal/mol) | -10.2 ± 1.5 | A more accurate estimation of binding affinity derived from MD simulation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamidine Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build predictive models that correlate the chemical structures of a series of compounds with their biological activities. archivepp.com For a class of compounds like benzamidine analogues, a QSAR model can predict the activity of new, unsynthesized molecules and guide the design of more potent derivatives. nih.govjppres.com

To develop a QSAR model, a dataset of benzamidine analogues with experimentally measured inhibitory activity (e.g., IC50 values) against a specific target is required. nih.gov For each compound in the series, a set of numerical parameters, known as molecular descriptors, are calculated. These can include 2D descriptors (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular shape, surface area).

Using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is generated that relates the descriptors to the biological activity. nih.gov The resulting model's predictive power is rigorously validated using both internal (e.g., leave-one-out cross-validation, Q²) and external test sets. archivepp.com A robust QSAR model for benzamidine analogues could reveal, for instance, that activity is positively correlated with hydrophobicity in a certain region of the molecule and negatively correlated with steric bulk in another. This compound would serve as one data point in such a model, and its activity would be predicted based on the values of its specific descriptors.

| Compound Analogue | R-Group | LogP (Descriptor 1) | Molar Refractivity (Descriptor 2) | pIC50 (Activity) |

|---|---|---|---|---|

| 1 | -H | 1.45 | 35.8 | 4.5 |

| 2 | -4-Cl | 2.15 | 40.9 | 5.1 |

| 3 | -4-CH3 | 1.98 | 40.5 | 4.9 |

| Target Compound | -CH2-(C6H4)-4-CF3 | 4.20 | 70.3 | (Predicted) |

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This process can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening (LBVS) is employed when the 3D structure of the target is unknown, but a set of active molecules has been identified. Using a molecule like this compound as a template, one can search for other molecules with similar features. nih.gov This can be done through 2D similarity searching, which compares molecular fingerprints, or through 3D pharmacophore modeling. A pharmacophore model is an abstract representation of the essential features for activity: hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.govdergipark.org.tr A pharmacophore derived from our target compound would likely include a positive ionizable feature for the amidine group, a hydrophobic feature for the benzyl group, and an aromatic ring feature. pharmacophorejournal.com

Structure-based virtual screening (SBVS) is used when the 3D structure of the biological target is known. nih.gov In this approach, large databases of compounds are computationally docked into the target's binding site. nih.govoup.comfrontiersin.org The compounds are then ranked based on their docking scores, and the top-ranking hits are selected for further experimental testing. acs.org For a target like trypsin, an SBVS campaign could identify novel scaffolds that, like this compound, can form the critical salt bridge with Asp189 while favorably occupying adjacent pockets.

| Methodology | Requirement | Process | Expected Outcome |

|---|---|---|---|

| Ligand-Based (Pharmacophore) | Structure of one or more active ligands. | An abstract 3D model of essential active features is created and used to search a compound library. | Identifies compounds with diverse chemical scaffolds but similar functional features to the known active(s). |

| Structure-Based (Docking) | 3D structure of the biological target (e.g., from X-ray crystallography). | A library of compounds is computationally fitted and scored within the target's binding site. | Identifies compounds predicted to have high binding affinity and complementary shape/chemistry to the target site. |

Biochemical and Molecular Biological Investigations of N Benzyl 4 Trifluoromethyl Benzamidine in Vitro and Pre Clinical Non Human

Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Proteases, Serine Hydrolases)

Benzamidine (B55565) and its derivatives are well-known inhibitors of serine proteases, a broad family of enzymes characterized by a serine residue in their active site. These enzymes play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity. The investigation of a novel benzamidine derivative like N-Benzyl-4-trifluoromethyl-benzamidine would typically involve a thorough analysis of its enzyme inhibition kinetics to determine its potency, selectivity, and mechanism of action.

Determination of Inhibition Constants (Ki, IC50)

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki value indicates a more potent inhibitor. The IC50 value is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. While the IC50 can be influenced by factors such as substrate concentration, the Ki is a more absolute measure of inhibitory strength.

To determine these values for this compound, a series of enzymatic assays would be performed. This would involve incubating a target serine protease (e.g., trypsin, thrombin, or a specific serine hydrolase) with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction would be measured, typically by monitoring the formation of a product over time using spectrophotometry or fluorometry. The resulting data would then be used to calculate the IC50 and Ki values.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Ki (µM) |

|---|---|---|

| Trypsin | Data not available | Data not available |

| Thrombin | Data not available | Data not available |

| Serine Hydrolase X | Data not available | Data not available |

This table is for illustrative purposes only. No experimental data for this compound was found.

Reversibility and Irreversibility Studies

Enzyme inhibitors can be classified as either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced from the active site, allowing the enzyme to regain its activity. Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity.

To determine the nature of inhibition by this compound, reversibility studies would be conducted. A common method is the dialysis or dilution experiment. In this assay, the enzyme is pre-incubated with a high concentration of the inhibitor. The mixture is then rapidly diluted or subjected to dialysis to remove the unbound inhibitor. If the enzyme activity is restored, the inhibition is considered reversible. If the activity remains low, the inhibition is likely irreversible.

Substrate Competition Assays

Substrate competition assays are performed to elucidate the mechanism of reversible inhibition. Reversible inhibitors can be competitive, non-competitive, or uncompetitive. A competitive inhibitor binds to the active site of the enzyme and competes with the substrate. A non-competitive inhibitor binds to a site other than the active site (an allosteric site) and can bind to the enzyme regardless of whether the substrate is bound. An uncompetitive inhibitor binds only to the enzyme-substrate complex.

By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot, the type of inhibition can be determined. For a competitive inhibitor, increasing the substrate concentration can overcome the inhibition. This is not the case for non-competitive or uncompetitive inhibitors.

Receptor Binding Profiling and Selectivity Studies (In Vitro)

In addition to enzyme inhibition, small molecules can exert their biological effects by binding to specific receptors. A comprehensive understanding of a compound's activity requires profiling its binding affinity against a panel of receptors.

Radioligand Binding Assays

Radioligand binding assays are a powerful tool to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand (a molecule known to bind to the receptor of interest) is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound (this compound). The test compound will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at different concentrations of the test compound, a competition curve can be generated, from which the IC50 and the binding affinity (Ki) of the test compound for that receptor can be calculated.

Table 2: Hypothetical Receptor Binding Affinity (Ki) of this compound

| Receptor Target | Radioligand | Ki (nM) |

|---|---|---|

| Adrenergic Receptor α1 | [³H]-Prazosin | Data not available |

| Dopamine Receptor D2 | [³H]-Spiperone | Data not available |

| Serotonin Receptor 5-HT2A | [³H]-Ketanserin | Data not available |

This table is for illustrative purposes only. No experimental data for this compound was found.

Cellular Assays for Target Engagement and Pathway Modulation (Non-Human Cell Lines)

Cellular assays are fundamental in determining how a compound like this compound interacts with its biological target within a cellular context. These assays can confirm target engagement, elucidate the mechanism of action, and assess the compound's effect on cellular pathways.

Cell-free and lysate-based assays are initial steps to confirm the direct interaction of a compound with its target protein without the complexity of a whole-cell environment.

Enzyme Inhibition Assays: Given that benzamidine derivatives are known inhibitors of serine proteases, a primary in vitro test for this compound would involve purified target enzymes. nih.gov The inhibitory activity (IC50) would be determined by measuring the enzyme's activity in the presence of varying concentrations of the compound. For instance, if the target were a trypsin-like protease, its ability to cleave a chromogenic or fluorogenic substrate would be monitored.

Binding Assays: Radioligand binding assays could be employed to determine the affinity (Ki) of the compound for its target receptor or enzyme. nih.gov In this setup, the compound would compete with a known radiolabeled ligand for binding to the target protein, which could be in a purified form or within a cell lysate.

Thermal Shift Assays (TSA): TSA can confirm direct binding by measuring the change in the thermal stability of the target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of this compound would indicate a stabilizing interaction.

Moving into a cellular context is crucial to understand if the compound can reach its target and exert its effect within a living system.

Target Enzyme Activity in Cells: Non-human mammalian cell lines (e.g., murine or hamster cell lines) overexpressing the target enzyme would be treated with the compound. The activity of the enzyme would then be measured from cell lysates to determine the compound's cellular potency (EC50).

Pathway Modulation: The functional consequences of target engagement are often assessed by measuring downstream markers. For example, if the target enzyme is involved in a signaling cascade, the phosphorylation status of a downstream protein could be measured by Western blotting or ELISA.

Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is regulated by the pathway of interest. A change in the reporter signal upon treatment with the compound would indicate modulation of that pathway.

For a compound to be effective, it must be able to cross the cell membrane to reach its intracellular target and avoid being rapidly removed by efflux pumps.

Cellular Accumulation Studies: The uptake of the compound into cells can be quantified over time using techniques like liquid chromatography-mass spectrometry (LC-MS) on cell lysates. This helps to understand if the compound can achieve sufficient intracellular concentrations.

Permeability Assays: In vitro models of cell permeability, such as the Caco-2 cell monolayer assay, can predict the passive diffusion of a compound across the intestinal epithelium, providing an early indication of its potential for oral absorption. nih.gov

Efflux Pump Substrate Assays: Assays using cell lines that overexpress specific efflux transporters (e.g., P-glycoprotein) can determine if this compound is a substrate for these pumps. A higher IC50 in the overexpressing cells compared to control cells would suggest that the compound is actively effluxed.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. While specific SAR data for this compound is not available, the following sections describe the likely impact of modifying its core components based on established medicinal chemistry principles.

The benzyl (B1604629) and trifluoromethyl phenyl groups are crucial for defining the compound's interaction with its target and its physicochemical properties.

Benzyl Moiety: The benzyl group likely interacts with a hydrophobic pocket in the target protein. mdpi.com Modifications to the phenyl ring of the benzyl group, such as the introduction of substituents (e.g., halogens, alkyl, or alkoxy groups), could enhance binding affinity through additional interactions. The position of these substituents would be critical, with ortho, meta, and para substitutions potentially leading to different effects on potency.

Trifluoromethyl Phenyl Ring: The trifluoromethyl (CF3) group is a strong electron-withdrawing group that can significantly impact a molecule's properties. mdpi.commdpi.com It can increase metabolic stability by blocking sites of oxidation and enhance lipophilicity, which may improve cell permeability. mdpi.com Moving the CF3 group to the ortho or meta positions on the phenyl ring would likely alter the electronic properties and steric profile of the molecule, leading to changes in binding affinity and selectivity. mdpi.com Replacing the CF3 group with other electron-withdrawing groups (e.g., -CN, -NO2) or electron-donating groups (e.g., -CH3, -OCH3) would further elucidate the electronic requirements for optimal activity.

Illustrative SAR of Trifluoromethyl Phenyl Ring Modifications (Based on general principles for enzyme inhibitors)

| Modification | Rationale | Predicted Impact on Activity |

| Move CF3 to meta or ortho | Alter electronics and sterics | May increase or decrease potency depending on target pocket topology |

| Replace CF3 with Cl or Br | Similar size, different electronics | Potentially maintain activity, may alter selectivity |

| Replace CF3 with CH3 | Similar size, electron-donating | Likely to decrease potency if electron-withdrawing nature is key |

| Add a second substituent | Probe for additional binding interactions | Could increase potency if favorable interactions are formed |

The benzamidine group is a key feature, likely responsible for a critical interaction with the target, such as forming a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the active site of a protease. nih.gov

Basicity Modification: The high basicity of the amidine group can lead to poor oral bioavailability. acs.org Bioisosteric replacement of the amidine with less basic groups that can still act as hydrogen bond donors and acceptors is a common strategy. acs.org Examples of potential bioisosteres include 2-aminopyridine, guanidine, or other nitrogen-containing heterocycles.

Steric Hindrance: N-alkylation of the amidine nitrogens could be explored to probe the steric tolerance of the binding pocket. However, this is likely to reduce the hydrogen-bonding capacity and may decrease potency.

Illustrative SAR of Amidine Functional Group Modifications (Based on general principles for protease inhibitors)

| Modification | Rationale | Predicted Impact on Activity |

| Replacement with 2-aminopyridine | Less basic bioisostere | May retain activity with improved pharmacokinetic properties |

| Replacement with guanidine | Different geometry and basicity | Activity may be retained or altered depending on specific interactions |

| N-methylation of amidine | Increase steric bulk, reduce H-bonding | Likely to decrease potency due to loss of key interactions |

| Conversion to a neutral heterocycle | Remove positive charge | Likely to significantly decrease potency if a salt bridge is crucial |

Elucidation of Key Pharmacophoric Features

Currently, there is a lack of specific studies detailing the key pharmacophoric features of this compound. Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. This process typically involves the synthesis and biological evaluation of a series of analogues to determine the structure-activity relationship (SAR).

For related benzamide (B126) analogues, research has shown that the nature and position of substituents on the phenyl ring and the N-benzyl group can significantly influence their pharmacological activity. However, without experimental data on this compound and its derivatives, a precise definition of its pharmacophore is not possible.

Proteomic and Metabolomic Approaches to Elucidate Biological Pathways

Advanced "omics" techniques such as proteomics and metabolomics are powerful tools for understanding the mechanism of action of bioactive compounds. These approaches provide a global view of the changes in protein and metabolite levels within a biological system upon treatment with a compound.

Affinity chromatography coupled with mass spectrometry is a robust method for identifying the cellular targets of a small molecule. This technique involves immobilizing the compound of interest on a solid support to "pull down" its binding partners from a cell lysate. Subsequent analysis by mass spectrometry can then identify these interacting proteins.

There are no published studies that have utilized this approach to identify the specific protein targets of this compound. Such an investigation would be a critical step in elucidating its mechanism of action.

Metabolomic profiling allows for the comprehensive analysis of endogenous metabolites in a biological sample, offering insights into the metabolic pathways perturbed by a compound. To date, no studies have been published detailing the impact of this compound on the metabolite profiles of any cellular systems. This type of analysis would be invaluable for understanding the broader physiological effects of the compound.

Advanced Analytical Methodologies for N Benzyl 4 Trifluoromethyl Benzamidine in Research Settings

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying N-Benzyl-4-trifluoromethyl-benzamidine. A typical approach involves reverse-phase chromatography, which separates compounds based on their hydrophobicity.

Method Development: The development of a robust HPLC method begins with the selection of an appropriate stationary phase, commonly a C18 column, which provides excellent retention and separation for aromatic compounds. The mobile phase is typically a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a modifying agent like formic acid or trifluoroacetic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of the main compound as well as any impurities with different polarities.

Detection is most commonly achieved using an Ultraviolet (UV) detector. The presence of two aromatic rings in this compound allows for strong UV absorbance. The optimal wavelength for detection is determined by analyzing the compound's UV spectrum, with wavelengths typically in the range of 230-280 nm being effective. For quantification, a calibration curve is constructed by injecting known concentrations of a purified standard and plotting the peak area against concentration.

Purity Assessment: For purity assessment, the chromatogram of a sample is analyzed for the presence of extraneous peaks. The percentage purity is calculated based on the relative peak areas, often using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

| Peak Identity | Retention Time (min) | Peak Area | Area % |

|---|---|---|---|

| Impurity 1 (e.g., 4-trifluoromethyl-benzamide) | 3.52 | 15,830 | 0.45 |

| This compound | 7.81 | 3,498,500 | 99.21 |

| Impurity 2 (Unknown) | 9.15 | 12,010 | 0.34 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. However, this compound, with its polar amidine group, has low volatility and may degrade at the high temperatures used in GC. Therefore, direct analysis is often challenging. thermofisher.com The primary application of GC-MS for this compound is in the analysis of volatile byproducts from its synthesis and through the use of derivatization.

Derivatization: To make this compound amenable to GC-MS analysis, a chemical derivatization step is necessary. chromtech.com Silylation is the most common approach, where the active hydrogens on the amidine group are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. registech.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. thermofisher.comunina.it This process significantly increases the volatility and thermal stability of the molecule, allowing it to be analyzed by GC-MS. registech.com The resulting mass spectrum can then be used for structural confirmation.

Analysis of Volatile Byproducts: GC-MS is exceptionally well-suited for identifying volatile impurities that may be present from the synthesis of this compound. These can include unreacted starting materials or side-products. For instance, if the synthesis involves the reaction of 4-trifluoromethylbenzonitrile with benzylamine (B48309), GC-MS can be used to detect trace amounts of these volatile precursors in the final product.

| Potential Byproduct | Rationale for Presence | Amenability to GC-MS |

|---|---|---|

| Benzylamine | Unreacted starting material | Directly analyzable |

| 4-Trifluoromethylbenzonitrile | Unreacted starting material | Directly analyzable |

| Toluene (B28343) | Potential reaction solvent | Directly analyzable |

Capillary Electrophoresis (CE) for Chiral Separation and Purity Analysis

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field. It offers high efficiency and resolution, making it a valuable tool for purity analysis.

Purity Analysis: As a basic compound, the benzamidine (B55565) group will be protonated in acidic buffers, acquiring a positive charge. This allows for its separation by CE. The technique is highly sensitive to small differences in charge and hydrodynamic radius, making it excellent for separating the target compound from closely related impurities. Its high resolving power can sometimes exceed that of HPLC for certain ionic species.

Chiral Separation: The structure of this compound is achiral, meaning it is superimposable on its mirror image and does not exist as enantiomers. Therefore, chiral separation is not applicable to this specific molecule.

However, if a chiral center were introduced into the molecule (e.g., by using (R)- or (S)-α-methylbenzylamine instead of benzylamine in the synthesis), CE would be a premier technique for separating the resulting diastereomers or enantiomers. This is achieved by adding a chiral selector to the background electrolyte. chromatographyonline.com Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. researchgate.netspringernature.com The enantiomers form transient, diastereomeric complexes with the CD, which have different mobilities in the electric field, thus enabling their separation. mdpi.com The choice of CD (e.g., β-CD, hydroxypropyl-β-CD, or sulfated-β-CD) and its concentration are critical parameters that are optimized to achieve baseline resolution of the enantiomers. chromatographyonline.comnih.gov

Spectrophotometric and Fluorometric Methods for Detection and Quantitation in Biological Assays

Spectrophotometric and fluorometric methods provide sensitive means for detecting and quantifying this compound, particularly in dilute solutions or biological assays.

Spectrophotometric Methods: UV-Visible spectrophotometry relies on the principle that molecules absorb light at specific wavelengths. The aromatic rings in this compound result in significant UV absorbance. acs.orgnih.gov For quantification, a calibration curve is generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax), typically around 230-240 nm for benzamidine derivatives. nih.gov According to the Beer-Lambert law, absorbance is directly proportional to concentration. This method is simple and rapid but can be susceptible to interference from other UV-absorbing compounds in a complex matrix.

| Concentration (µg/mL) | Absorbance at λmax (235 nm) |

|---|---|

| 2.0 | 0.155 |

| 4.0 | 0.310 |

| 6.0 | 0.465 |

| 8.0 | 0.620 |

| 10.0 | 0.775 |

Fluorometric Methods: Fluorescence spectroscopy is inherently more sensitive and selective than absorbance spectroscopy. While some benzamidine derivatives possess native fluorescence, this is often weak. nih.gov For high-sensitivity detection in biological assays, a common strategy is to react the compound with a fluorogenic reagent (a fluorescent tag). researchgate.net Reagents such as dansyl chloride, fluorescamine, or 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) react with the primary or secondary amine functionalities in the benzamidine moiety to yield a highly fluorescent product. thermofisher.com The intensity of the fluorescence emission, measured at a specific wavelength after excitation at another wavelength, is proportional to the concentration of the compound. This derivatization approach allows for the detection of this compound at very low concentrations. nih.gov

Research on this compound Remains Undocumented in Public Domain

Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research data on the chemical compound this compound. Information regarding its potential applications in academic research, including its utility as a molecular probe, its role in the development of enzyme inhibitors or receptor ligands, or its exploration in materials science and analytical chemistry, is absent from the public record.

Searches for this specific compound have failed to yield any studies detailing its biological targets, mechanistic avenues of action, or any synergistic effects with other chemical entities in research models. Furthermore, there is no documented evidence of its use in pre-clinical studies involving non-human organismal models such as C. elegans, Drosophila, or zebrafish, nor any data on in vivo target engagement in such organisms.

While the constituent parts of the molecule, such as the benzylamine and trifluoromethylphenyl groups, are common in medicinal chemistry and materials science, the specific combination as this compound has not been the subject of published research. The CAS number 546114-50-5 is associated with this compound, indicating its synthesis and potential availability from chemical suppliers, but this has not been accompanied by academic or industrial research publications detailing its properties or potential applications.

Consequently, a detailed article on the "Potential Applications and Future Research Directions for this compound in Academic Research" as per the requested outline cannot be generated at this time due to the lack of foundational scientific literature on the compound. The scientific community has not yet explored or reported on the characteristics and potential uses of this compound.

Potential Applications and Future Research Directions for N Benzyl 4 Trifluoromethyl Benzamidine in Academic Research

Advanced Pre-Clinical Studies in Non-Human Organismal Models (e.g., C. elegans, Drosophila, Zebrafish)

Phenotypic Screening in Non-Human In Vivo Models

Phenotypic screening is a crucial approach in drug discovery that focuses on identifying compounds that produce a desired effect in a whole organism or a relevant disease model, without prior knowledge of the drug's specific molecular target. For N-Benzyl-4-trifluoromethyl-benzamidine, this could involve multi-species screening across various disease models. biorxiv.org

Future research could utilize model organisms such as Drosophila melanogaster (fruit fly), Caenorhabditis elegans (roundworm), and Danio rerio (zebrafish) to assess the compound's broad physiological effects. biorxiv.org These models offer the advantage of rapid, high-throughput screening to identify potential therapeutic areas. For instance, a study on mucolipidosis Type IV utilized such a multi-species approach to identify potential drug targets. biorxiv.org

Table 1: Potential Non-Human In Vivo Models for Phenotypic Screening of this compound

| Model Organism | Potential Disease Areas for Screening | Key Advantages |

| Drosophila melanogaster | Neurodegenerative diseases, metabolic disorders, cancer | Well-characterized genetics, rapid life cycle, ease of genetic manipulation |

| Caenorhabditis elegans | Aging, neurodegenerative diseases, host-pathogen interactions | Transparent body, fully mapped genome and cell lineage, short lifespan |

| Danio rerio | Cardiovascular diseases, developmental disorders, cancer | Vertebrate model with genetic similarity to humans, transparent embryos for easy visualization of organ development |

Mechanistic Toxicity in Model Organisms (Non-Human)

Understanding the potential toxicity of a compound is a critical component of preclinical research. Mechanistic toxicity studies aim to elucidate the specific biochemical and cellular pathways through which a compound may exert adverse effects. For this compound, this would involve a series of assays in non-human model organisms to predict potential liabilities in humans.

Initial studies would likely involve assessing acute toxicity in rodent models to determine a general toxicity profile. Subsequent, more detailed investigations could use a combination of in vivo and in vitro models to explore specific organ toxicities (e.g., hepatotoxicity, cardiotoxicity, neurotoxicity). Techniques such as histopathology, clinical chemistry, and transcriptomics would be employed to identify target organs and molecular pathways affected by the compound.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research (Lead Optimization)

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, particularly in the area of lead optimization. preprints.org These technologies can analyze vast datasets to predict the properties of molecules, thereby accelerating the design of more effective and safer drugs. astrazeneca.comnih.gov

Table 2: Application of AI/ML in the Lead Optimization of this compound

| AI/ML Technique | Application in Lead Optimization | Potential Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of novel analogs based on their chemical structure. cognizant.com | More potent compounds with improved efficacy. |

| Generative Models | Designing novel molecules with optimized properties. cognizant.com | Identification of new chemical scaffolds with enhanced drug-like properties. |

| Reinforcement Learning | Iteratively improving the properties of a lead compound. ardigen.com | Compounds with a better balance of potency, selectivity, and safety. |

| Predictive ADMET Models | Forecasting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs. youtube.com | Reduced risk of late-stage failures due to poor pharmacokinetic or toxicity profiles. |

Challenges and Opportunities in Benzamidine (B55565) Research

The broader field of benzamidine research faces both challenges and opportunities. A significant challenge is the potential for off-target effects, as the benzamidine moiety can interact with a variety of serine proteases. Achieving selectivity for the desired biological target is therefore a key hurdle in the development of benzamidine-based drugs.

However, this class of compounds also presents significant opportunities. The well-established synthetic chemistry of benzamidines allows for the creation of diverse chemical libraries for screening. nih.gov Furthermore, the emergence of new therapeutic targets, particularly in areas like oncology and infectious diseases, provides fertile ground for the discovery of novel benzamidine-based therapeutics. nih.govnih.govscilit.comnih.gov The development of advanced computational tools, including AI and ML, offers a powerful approach to address the challenge of selectivity and to accelerate the discovery of new drug candidates. emanresearch.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.